molecular formula C43H65N5O9S B1649341 Tubulysin D CAS No. 309935-57-7

Tubulysin D

Cat. No. B1649341
M. Wt: 828.1 g/mol
InChI Key: SAJNCFZAPSBQTQ-HZZFHOQESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tubulysin D is an antimitotic tetrapeptide isolated from myxobacteria . It has potent antiproliferative activity against human cancer cells, including drug-resistant cells, by inhibiting tubulin polymerization . Tubulysin D is one of the most potent members of the tubulysins family .


Synthesis Analysis

The first total synthesis of tubulysin D has been reported . The development and application of new tert-butanesulfinamide methods allowed for rapid syntheses of the tubuvaline and tubuphenylalanine fragments . A route was devised and implemented to introduce and carry forward the highly labile N,O-acetal functionality .


Molecular Structure Analysis

The molecular design, synthesis, and biological evaluation of tubulysin analogues have been described . X-ray crystallographic analysis-derived new insights into the binding modes of these tubulysin analogues explain their potencies and provide inspiration for further design, synthesis, and biological investigations within this class of antitumor agents .


Chemical Reactions Analysis

Tubulysins have sparked great interest for development as anticancer agents due to their exceptionally potent anticancer activity . Progress in the discovery and development of tubulysins, especially tubulysin conjugates, has quickly advanced despite limitations in their availability from Nature .

Safety And Hazards

Tubulysin D is for research use only, not for human or veterinary use . In case of skin contact, rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician . In case of eye contact, remove any contact lenses, locate eye-wash station, and flush eyes immediately with large amounts of water .

Future Directions

Tubulysin D holds great clinical promise for the treatment of drug-resistant cancers . The glucuronide-tubulysin M linker could enable future ADC programs designed for the treatment of resistant tumors due to the emergence of MDR transporters .

properties

IUPAC Name

(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-4-methyl-3-[3-methylbutanoyloxymethyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H65N5O9S/c1-10-28(6)38(46-40(52)34-18-14-15-19-47(34)9)42(53)48(25-56-37(50)20-26(2)3)35(27(4)5)23-36(57-30(8)49)41-45-33(24-58-41)39(51)44-32(21-29(7)43(54)55)22-31-16-12-11-13-17-31/h11-13,16-17,24,26-29,32,34-36,38H,10,14-15,18-23,25H2,1-9H3,(H,44,51)(H,46,52)(H,54,55)/t28-,29-,32+,34+,35+,36+,38-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAJNCFZAPSBQTQ-HZZFHOQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N(COC(=O)CC(C)C)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=CC=C2)CC(C)C(=O)O)OC(=O)C)C(C)C)NC(=O)C3CCCCN3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N(COC(=O)CC(C)C)[C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@H](C)C(=O)O)OC(=O)C)C(C)C)NC(=O)[C@H]3CCCCN3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H65N5O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

828.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tubulysin D

CAS RN

309935-57-7
Record name Tubulysin D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0309935577
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TUBULYSIN D
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QKA34PE4DB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tubulysin D
Reactant of Route 2
Reactant of Route 2
Tubulysin D
Reactant of Route 3
Reactant of Route 3
Tubulysin D
Reactant of Route 4
Reactant of Route 4
Tubulysin D
Reactant of Route 5
Tubulysin D
Reactant of Route 6
Tubulysin D

Citations

For This Compound
207
Citations
HM Peltier, JP McMahon, AW Patterson… - Journal of the …, 2006 - ACS Publications
The first total synthesis of tubulysin D is reported. The development and application of new tert-butanesulfinamide methods allowed for rapid syntheses of the tubuvaline and …
Number of citations: 185 pubs.acs.org
AW Patterson, HM Peltier, F Sasse… - Chemistry–A European …, 2007 - Wiley Online Library
… The essential structural features for the potent cytotoxicity of tubulysin D have been established for … have been developed that are smaller and considerably more stable than tubulysin D. …
T Shibue, I Okamoto, N Morita, H Morita… - Bioorganic & medicinal …, 2011 - Elsevier
… in tubulysin D are described. The stereoselective synthesis of all possible stereoisomers of C-11 and C-13 positions in tubulysin D … C-13 positions in tubulysin D have no practical impact …
Number of citations: 43 www.sciencedirect.com
F Sasse, D Menche - Nature Chemical Biology, 2007 - nature.com
… The first total synthesis of the most potent member of the tubulysin family, tubulysin D, has been accomplished in a highly convergent manner using an innovative synthetic strategy. …
Number of citations: 32 www.nature.com
T Shibue, T Hirai, I Okamoto, N Morita… - … A European Journal, 2010 - Wiley Online Library
… analyses and chemical degradation of tubulysin D (1 b) by … worth noting that the inhibition activity of tubulysin D (1 b), the … ent-tubulysin D (ent-1 b) and cyclo-tubulysin D (1 e), which …
G Höfle, N Glaser, T Leibold, U Karama… - Pure and applied …, 2003 - degruyter.com
… The structure of the tetrapeptide tubulysin D was confirmed by total hydrolysis to N-methyl D-… The absolute configuration of tubulysin D is: (R)-Mep, (2S,3S)-Ile, (1′R,3′R)-Tuv, and (2S,…
Number of citations: 106 www.degruyter.com
O Pando, S Dörner, R Preusentanz, A Denkert… - Organic …, 2009 - ACS Publications
… The aziridine route to tubuphenylalanine (Tup) of the tubulysin D/U-series could not be transferred to the synthesis of tubutyrosine (blue moiety). Therefore, tubutyrosine (Tut) was …
Number of citations: 83 pubs.acs.org
P Wipf, T Takada, MJ Rishel - Organic Letters, 2004 - ACS Publications
… Completion of the synthesis of Tuv-Tup analogues 22 and 23 and the authentic Tuv-Tub subunit 25 of tubulysin D followed a parallel reaction scheme. Saponification and DEPBT …
Number of citations: 73 pubs.acs.org
R Balasubramanian, B Raghavan… - Journal of medicinal …, 2009 - ACS Publications
… (3-6) The most active natural product known so far in this family is tubulysin D (2), which retains its anticancer activity against the multidrug resistant P-glycoprotein-expressing human KB…
Number of citations: 76 pubs.acs.org
GK Friestad, JC Marié, AM Deveau - Organic letters, 2004 - ACS Publications
… Cervical cancer cell growth inhibition by tubulysin D (IC 50 20 pg/… The extraordinary potency of tubulysin D and its interesting … Identifiable within tubulysin D are two unusual amino acid …
Number of citations: 97 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.